molecular formula C15H15N3OS B2365660 2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide CAS No. 103556-07-6

2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B2365660
CAS No.: 103556-07-6
M. Wt: 285.37
InChI Key: GXNCUNATVQDLMN-UHFFFAOYSA-N
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Description

2-(4-Methylbenzoyl)-N-phenylhydrazinecarbothioamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a 4-methylbenzoyl group attached to a phenylhydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 4-methylbenzoyl chloride with N-phenylhydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylbenzoyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Methylbenzoyl)-N-phenylhydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

  • 2-(4-Methylbenzoyl)-N-phenylbenzohydrazide
  • 2-(4-Methylbenzoyl)-N-phenylhydrazinecarboxamide
  • 2-(4-Methylbenzoyl)-N-phenylhydrazinecarbothioamide

Comparison: this compound is unique due to its specific hydrazinecarbothioamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1-[(4-methylbenzoyl)amino]-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-11-7-9-12(10-8-11)14(19)17-18-15(20)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19)(H2,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNCUNATVQDLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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